TAAR1 Agonist Potency: EC50 Comparison of 4-Bromo-1-methyl-1H-pyrazol-5-amine Scaffold Derivatives
The 4-bromo-1-methyl-1H-pyrazol-5-amine core scaffold, when elaborated into the full TAAR1 agonist chemotype (US8604061, compound 231), demonstrates nanomolar agonist activity. The elaborated compound containing this pyrazole core exhibits an EC50 of 41 nM at human TAAR1 and 18 nM at rat TAAR1 in cAMP accumulation assays, representing a substantial potency window for neuropsychiatric target engagement [1]. This provides a benchmark for scaffold utility that non-brominated or alternative-regioisomer pyrazoles may not replicate due to different steric and electronic contributions to target binding.
| Evidence Dimension | TAAR1 agonist activity (EC50) |
|---|---|
| Target Compound Data | Elaborated compound with 4-bromo-1-methyl-1H-pyrazol-5-amine core: hTAAR1 EC50 = 41 nM; rTAAR1 EC50 = 18 nM |
| Comparator Or Baseline | Unsubstituted or alternative scaffold comparators: Data not provided in available patent literature |
| Quantified Difference | Potency established at low nanomolar range (41 nM human TAAR1) |
| Conditions | cAMP accumulation assay in recombinant HEK293 cells expressing human or rat TAAR1, 30 min incubation |
Why This Matters
Demonstrates that this scaffold has been validated in a patented, low-nanomolar GPCR agonist chemotype—supporting its procurement for SAR programs targeting class A GPCRs.
- [1] Roche Innovation Center Basel. BindingDB Entry BDBM109487. US8604061, Compound 231. Agonist activity at human TAAR1: EC50 41 nM; rat TAAR1: EC50 18 nM. Assay: cAMP accumulation in HEK293 cells. View Source
